Cas no 25017-08-7 (4'-Chlorovalerophenone)
4'-Chlorovalerophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chlorophenyl)pentan-1-one
- 4'-Chlorovalerophenone
- 4-Chlorovalerophenone
- 4′-Chlorovalerophenone
- 4'-chloro-1-phenyl-1-pentanone
- 4'-Chloropentanophenone
- 4-chlorophenyl n-butyl ketone
- p-Chloro valerophenone
- 1-(4-Chlorophenyl)-1-pentanone
- p-Chlorovalerophenone
- 1-Pentanone, 1-(4-chlorophenyl)-
- 4-Chlorophenyl-1-pentanone
- NSC76591
- PubChem10584
- XMUGWCSIQUJOFA-UHFFFAOYSA-N
- ST035
- SBB005774
- -(4-chlorophenyl)pentan-1-one
- AM20040014
- NSC-76591
- AKOS009157308
- C2041
- D71243
- FT-0618273
- PS-8260
- 25017-08-7
- DTXSID70179717
- NS00027789
- S62TTW9MS5
- CS-W015689
- MFCD00018716
- 2,4-Di(tert-Amyl)phenoxyaceticacid
- NSC 76591
- SY036871
- EINECS 246-566-4
- UNII-S62TTW9MS5
- SCHEMBL1356249
-
- MDL: MFCD00018716
- Inchi: 1S/C11H13ClO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
- InChI Key: XMUGWCSIQUJOFA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(CCCC)=O
Computed Properties
- Exact Mass: 196.06500
- Monoisotopic Mass: 196.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.6
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: White to light yellow solid
- Density: 1.0753 (rough estimate)
- Melting Point: 29-33 ºC
- Boiling Point: 156°C/14mmHg(lit.)
- Flash Point: 30 °C
- Refractive Index: 1.5364 (estimate)
- PSA: 17.07000
- LogP: 3.71290
- Solubility: Insoluble in water
4'-Chlorovalerophenone Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:3077
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
4'-Chlorovalerophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4'-Chlorovalerophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133286-10g |
4'-Chlorovalerophenone |
25017-08-7 | ≥96.0%(GC) | 10g |
¥93.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133286-250g |
4'-Chlorovalerophenone |
25017-08-7 | ≥96.0%(GC) | 250g |
¥1488.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133286-50g |
4'-Chlorovalerophenone |
25017-08-7 | ≥96.0%(GC) | 50g |
¥372.90 | 2023-09-03 | |
| Fluorochem | 079167-10g |
4'-Chlorovalerophenone |
25017-08-7 | 95% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 079167-25g |
4'-Chlorovalerophenone |
25017-08-7 | 95% | 25g |
£23.00 | 2022-03-01 | |
| Fluorochem | 079167-100g |
4'-Chlorovalerophenone |
25017-08-7 | 95% | 100g |
£63.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031515-10g |
4'-Chlorovalerophenone |
25017-08-7 | 96% | 10g |
¥113 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031515-250g |
4'-Chlorovalerophenone |
25017-08-7 | 96% | 250g |
¥1787 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031515-50g |
4'-Chlorovalerophenone |
25017-08-7 | 96% | 50g |
¥447 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031515-1g |
4'-Chlorovalerophenone |
25017-08-7 | 96% | 1g |
¥56 | 2024-05-24 |
4'-Chlorovalerophenone Suppliers
4'-Chlorovalerophenone Related Literature
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Shengyong You,Ruian Xiao,Haiyi Liu,Mingzhong Cai New J. Chem. 2017 41 13862
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Xiu-Jin Meng,Yong-Zhou Pan,Shi-Kun Mo,Heng-Shan Wang,Hai-Tao Tang,Ying-Ming Pan Org. Chem. Front. 2020 7 2399
Additional information on 4'-Chlorovalerophenone
Chemical Profile of 4'-Chlorovalerophenone (CAS No. 25017-08-7)
4'-Chlorovalerophenone, identified by the chemical compound identifier CAS No. 25017-08-7, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a chlorinated valerophenone structure, has garnered attention due to its versatile applications in the development of fine chemicals and biologically active molecules. The unique combination of a chloro substituent and a valerophenone core makes it a valuable precursor for various synthetic pathways, particularly in the synthesis of heterocyclic compounds and pharmacologically relevant scaffolds.
The structural motif of 4'-Chlorovalerophenone encompasses a benzene ring substituted with a chloro group at the para position relative to a carbonyl group linked to a valeroyl side chain. This configuration imparts distinct reactivity patterns, enabling its use in diverse chemical transformations. The chloro group, being an electron-withdrawing moiety, influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. Simultaneously, the presence of the carbonyl group allows for condensation reactions such as Claisen condensation or Michael additions, facilitating the construction of more complex molecular architectures.
In recent years, 4'-Chlorovalerophenone has been extensively explored in the context of drug discovery and development. Its structural framework is reminiscent of several known pharmacophores, prompting researchers to investigate its potential as a lead compound or intermediate in synthesizing novel therapeutic agents. For instance, derivatives of 4'-Chlorovalerophenone have been studied for their antimicrobial and anti-inflammatory properties. The chloro substituent enhances lipophilicity, which is often a critical factor in drug bioavailability and membrane permeability.
One notable application of 4'-Chlorovalerophenone lies in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The valerophenone core can be functionalized to mimic ATP-binding pockets in kinases, while the chloro group can serve as a hydrogen bond acceptor or participate in π-stacking interactions with protein residues. Recent studies have demonstrated that 4'-Chlorovalerophenone derivatives exhibit inhibitory activity against various kinases by modulating their catalytic activity through allosteric binding.
The compound's utility extends beyond pharmaceuticals into agrochemicals and material science. In agrochemical research, 4'-Chlorovalerophenone derivatives have been investigated for their potential as phytotoxic agents or plant growth regulators. The structural features allow for interactions with biological targets in plants, influencing metabolic pathways that affect growth and development. Moreover, in material science, the compound's ability to form coordination complexes with metal ions has been exploited in designing luminescent materials or catalysts.
The synthesis of 4'-Chlorovalerophenone typically involves the chlorination of valerophenone precursors using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Alternative synthetic routes include Friedel-Crafts acylation followed by oxidation and chlorination steps. Advances in catalytic methods have also enabled greener synthetic approaches, such as transition-metal-catalyzed cross-coupling reactions that streamline the introduction of functional groups while minimizing waste.
From an industrial perspective, 4'-Chlorovalerophenone is produced on an industrial scale for applications in specialty chemicals and pharmaceutical intermediates. Quality control measures are stringent to ensure purity and consistency, as impurities can significantly affect downstream applications. Analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound and monitor reaction progress.
The safety profile of 4'-Chlorovalerophenone is another critical consideration during its handling and application. While not classified as hazardous under standard conditions, appropriate personal protective equipment (PPE) should be used when handling this compound to prevent skin irritation or inhalation exposure. Storage conditions should adhere to standard chemical guidelines to prevent degradation or unwanted side reactions.
Future research directions involving 4'-Chlorovalerophenone may focus on developing more efficient synthetic methodologies and exploring novel derivatives with enhanced biological activity. Computational chemistry approaches are increasingly being employed to predict the properties of potential derivatives before experimental synthesis, accelerating the drug discovery process. Additionally, green chemistry principles are being integrated into synthetic protocols to reduce environmental impact while maintaining high yields and purity standards.
In conclusion,4'-Chlorovalerophenone (CAS No. 25017-08-7) represents a versatile building block with broad applicability across multiple scientific domains. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical research, agrochemical development, and material science innovation. As advancements continue in synthetic chemistry and drug discovery,4'-Chlorovalerophenone will undoubtedly remain at the forefront of scientific exploration.
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